molecular formula C22H28BrN3O B11959140 N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide CAS No. 853349-70-9

N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide

Cat. No.: B11959140
CAS No.: 853349-70-9
M. Wt: 430.4 g/mol
InChI Key: VURXULPDAXGBQV-UHFFFAOYSA-N
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Description

N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with a methoxyphenyl group and an ethane-1,2-diamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the methoxyphenyl group. The final step involves the attachment of the ethane-1,2-diamine moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N1,N1,N4,N4-Tetra(4-pyridyl)benzene-1,4-diamine: A related compound with pyridine substituents.

    N1,N1,N2-Tris(2-aminoethyl)ethane-1,2-diamine: Another ethane-1,2-diamine derivative with multiple amino groups.

Uniqueness

N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide is unique due to its specific substitution pattern and the presence of both quinoline and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

853349-70-9

Molecular Formula

C22H28BrN3O

Molecular Weight

430.4 g/mol

IUPAC Name

N',N'-diethyl-N-[2-(4-methoxyphenyl)quinolin-4-yl]ethane-1,2-diamine;hydrobromide

InChI

InChI=1S/C22H27N3O.BrH/c1-4-25(5-2)15-14-23-22-16-21(17-10-12-18(26-3)13-11-17)24-20-9-7-6-8-19(20)22;/h6-13,16H,4-5,14-15H2,1-3H3,(H,23,24);1H

InChI Key

VURXULPDAXGBQV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC.Br

Origin of Product

United States

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